N'-(4-ethylphenyl)-N-(2-hydroxyethyl)oxamide
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Overview
Description
N’-(4-ethylphenyl)-N-(2-hydroxyethyl)oxamide: is an organic compound characterized by the presence of an oxamide functional group, an ethyl-substituted phenyl ring, and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-ethylphenyl)-N-(2-hydroxyethyl)oxamide typically involves the reaction of 4-ethylphenylamine with oxalyl chloride to form the corresponding oxamide intermediate. This intermediate is then reacted with 2-aminoethanol under controlled conditions to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
On an industrial scale, the production of N’-(4-ethylphenyl)-N-(2-hydroxyethyl)oxamide may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems and reactors can enhance the yield and purity of the compound while minimizing the production of unwanted byproducts.
Chemical Reactions Analysis
Types of Reactions
N’-(4-ethylphenyl)-N-(2-hydroxyethyl)oxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The oxamide group can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of N’-(4-ethylphenyl)-N-(2-oxoethyl)oxamide.
Reduction: Formation of N’-(4-ethylphenyl)-N-(2-aminoethyl)oxamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N’-(4-ethylphenyl)-N-(2-hydroxyethyl)oxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(4-ethylphenyl)-N-(2-hydroxyethyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group may facilitate binding to active sites, while the phenyl ring can engage in π-π interactions with aromatic residues. The oxamide group may participate in hydrogen bonding, enhancing the compound’s affinity for its targets.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-methylphenyl)-N-(2-hydroxyethyl)oxamide
- N’-(4-ethylphenyl)-N-(2-methoxyethyl)oxamide
- N’-(4-ethylphenyl)-N-(2-hydroxypropyl)oxamide
Uniqueness
N’-(4-ethylphenyl)-N-(2-hydroxyethyl)oxamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyethyl group enhances its solubility and reactivity, while the ethyl-substituted phenyl ring provides steric and electronic effects that influence its interactions with molecular targets.
Properties
IUPAC Name |
N'-(4-ethylphenyl)-N-(2-hydroxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-2-9-3-5-10(6-4-9)14-12(17)11(16)13-7-8-15/h3-6,15H,2,7-8H2,1H3,(H,13,16)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFZSMYNGQFOSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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